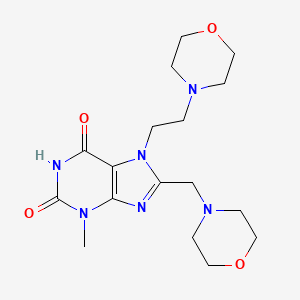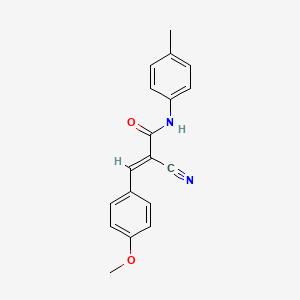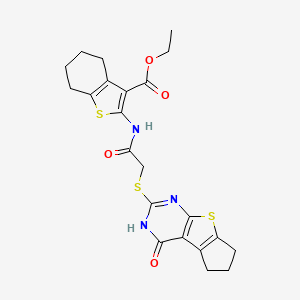
2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of related compound “(3-Bromonaphthalen-2-yl)boronic acid” is represented by the Inchi Code1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7 (8)5-9 (10)11 (13)14/h1-6,13-14H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The related compound “(3-Bromonaphthalen-2-yl)boronic acid” has a molecular weight of 250.89 . It is a solid at room temperature and is stored under an inert atmosphere .Applications De Recherche Scientifique
Overview
2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound utilized in various scientific research fields. While the direct applications of this specific compound in research are not extensively documented, the chemical's structural components, particularly the brominated and naphthalene groups, have been widely studied. These components are known for their involvement in research areas such as environmental toxicology, pharmacology, and material science.
Environmental and Toxicological Research
Brominated compounds, such as bromophenols and brominated flame retardants (BFRs), are frequently analyzed in environmental toxicology. These substances are used to reduce the flammability of materials but raise concerns due to their potential toxicity and persistence in the environment. For instance, studies have demonstrated that BFRs like Firemaster® 550 and Firemaster® BZ‐54 can accumulate in aquatic organisms and induce DNA damage, highlighting the need for understanding their environmental impact and toxicity mechanisms (Bearr, Stapleton, & Mitchelmore, 2010). Additionally, the toxicological effects of novel brominated flame retardants (NBFRs) and their metabolites on human umbilical vein endothelial cells have been assessed, emphasizing the potential risks associated with NBFR exposure and the importance of understanding their metabolism processes (Chen et al., 2020).
Pharmacological Implications
Naphthalene derivatives have been explored for their pharmacological properties, including the study of their anti-hyperglycemic effects and potential use as therapeutic agents for type 2 diabetes mellitus. Compounds derived from naphthalene have shown significant inhibitory activity against Protein tyrosine phosphatase 1B (PTP1B), a negative regulator in insulin signaling pathways (Shi et al., 2008). Furthermore, the effects of plasticizers such as di-(2-ethylhexyl) phthalate on hepatic peroxisome proliferation have been investigated, providing insights into the biological activity related to naphthalene and its derivatives (Moody & Reddy, 1978).
Safety and Hazards
The safety information for “(3-Bromonaphthalen-2-yl)boronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-(3-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-9-11-7-5-6-8-12(11)10-14(13)18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVIFVJPCPVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595078-11-7 |
Source


|
| Record name | 2-(3-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)
![3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)


![N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2583685.png)
![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)


![Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2583690.png)
![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B2583691.png)
![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2583693.png)


